molecular formula C22H33N3O2 B5979278 3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide

Cat. No.: B5979278
M. Wt: 371.5 g/mol
InChI Key: WZENSIJPNYBCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide is a complex organic compound that features a piperidine ring, an azepane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The azepane ring, which contains a nitrogen atom, can be synthesized through similar cyclization methods. The final step involves coupling the piperidine and azepane rings with the phenylpropanamide moiety under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[1-(1-methylazepane-2-carbonyl)piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-24-15-7-3-6-10-20(24)22(27)25-16-13-18(14-17-25)11-12-21(26)23-19-8-4-2-5-9-19/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZENSIJPNYBCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.